
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid is a peptide compound composed of four amino acids: valine, asparagine, leucine, and aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine and L-valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing disulfide bonds if present.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents designed to target particular amino acids.
Major Products
The major products of these reactions include modified peptides, free amino acids, and other derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valyl-L-asparaginyl-L-leucyl-L-proline
- L-Valyl-L-asparaginyl-L-leucyl-L-glutamic acid
- L-Valyl-L-asparaginyl-L-leucyl-L-serine
Uniqueness
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic (valine and leucine) and hydrophilic (asparagine and aspartic acid) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Propiedades
Número CAS |
288584-10-1 |
|---|---|
Fórmula molecular |
C19H33N5O8 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H33N5O8/c1-8(2)5-10(16(28)24-12(19(31)32)7-14(26)27)22-17(29)11(6-13(20)25)23-18(30)15(21)9(3)4/h8-12,15H,5-7,21H2,1-4H3,(H2,20,25)(H,22,29)(H,23,30)(H,24,28)(H,26,27)(H,31,32)/t10-,11-,12-,15-/m0/s1 |
Clave InChI |
LMYGVKLHVGXLJR-ASHKBJFXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



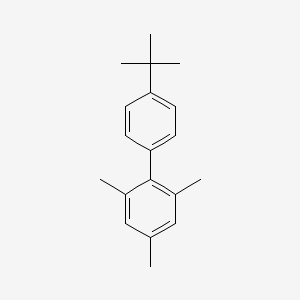
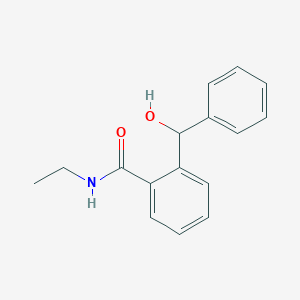
ethanenitrile](/img/structure/B14237737.png)
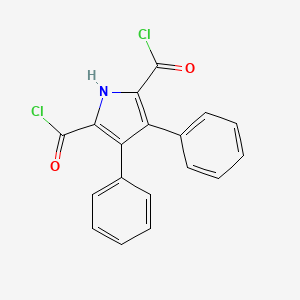
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
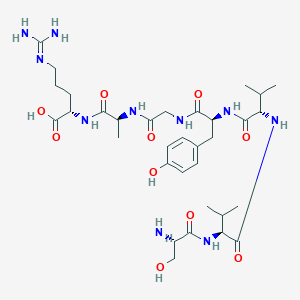

![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

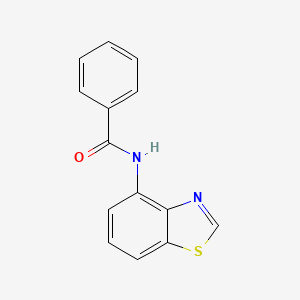
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
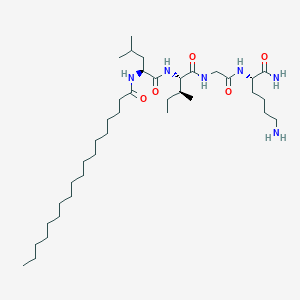
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
